

Comparative Analysis of Anticancer Agent "119" Variants: A Multi-Source Data Review

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Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

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While a direct cross-laboratory validation study for a single compound designated "**Anticancer agent 119**" is not publicly available, this guide provides a comparative overview of similarly named experimental anticancer agents based on data from various research sources. This analysis aims to offer researchers, scientists, and drug development professionals a consolidated view of their in vitro activities and mechanisms of action.

The nomenclature "**Anticancer agent 119**" appears in reference to at least two distinct compounds: "Antitumor agent-119 (compound 13K)" and "ATRN-119". This guide will address them separately, presenting available data for each and offering a standardized experimental protocol for assessing anticancer activity to facilitate potential future cross-validation efforts.

Antitumor agent-119 (compound 13K)

This agent is identified as a 2-benzoxazolyl hydrazone derivative with demonstrated anticancer properties.[\[1\]](#)

In Vitro Efficacy

The inhibitory activity of Antitumor agent-119 has been quantified by its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.

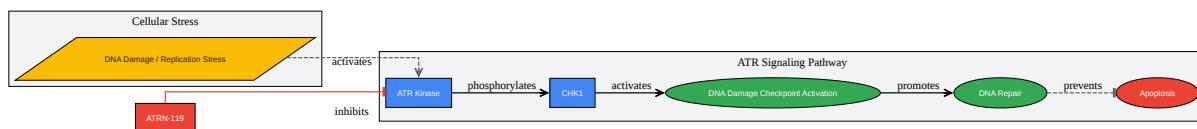
Cell Line	Cancer Type	IC50 (nM)
Butkitt	Burkitt's Lymphoma	30[1]
HT-29	Colorectal Cancer	40[1]
HeLa	Cervical Cancer	100[1]
CCRF-CEM	Acute Lymphoblastic Leukemia	140[1]

ATRN-119

ATRN-119 is an orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[2][3] Its mechanism of action involves targeting a critical cellular process often exploited by cancer cells.

Mechanism of Action: ATR Inhibition

ATRN-119 functions by selectively binding to and inhibiting the activity of ATR kinase.[2] This action prevents the phosphorylation of its downstream target, checkpoint kinase 1 (CHK1), which in turn disrupts the activation of the DNA damage checkpoint.[2] The consequence of this inhibition is an impairment of DNA damage repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells.[2] ATR is frequently upregulated in various cancer types, making it a strategic target for anticancer therapies.[2] Preclinical studies have shown that ATRN-119 can increase cytotoxicity in cancer cell lines with existing DDR gene alterations and can inhibit tumor growth in xenograft models.[3] Furthermore, it has demonstrated synergistic effects when used in combination with PARP inhibitors.[3]



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Standardized Experimental Protocols

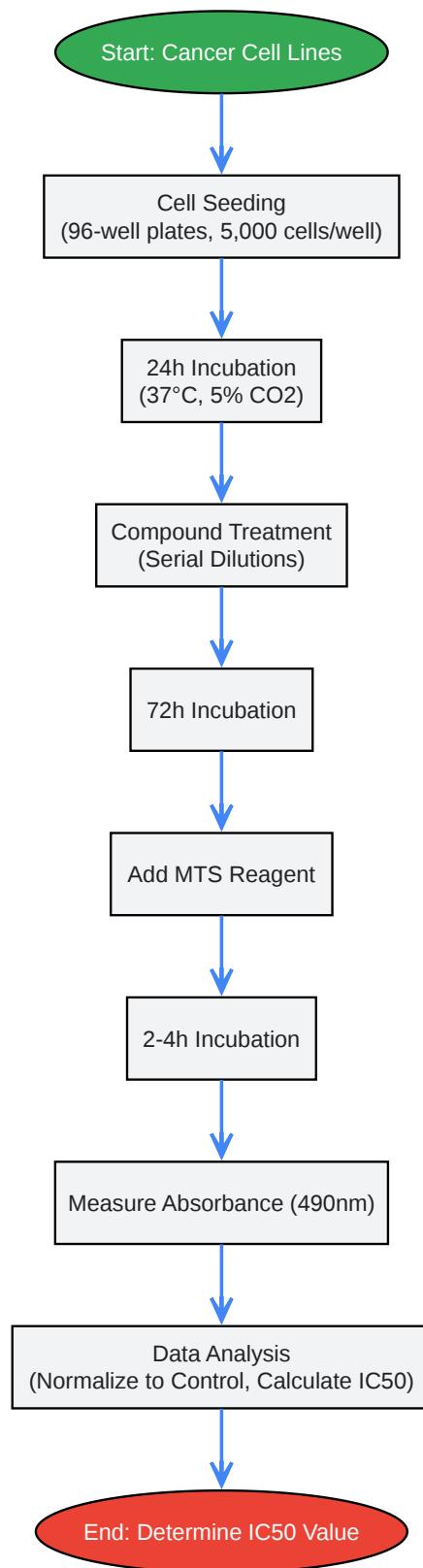
To ensure the comparability of data across different laboratories, standardized experimental protocols are essential. The following outlines a general workflow for determining the in vitro anticancer activity of a compound.

Protocol: Cell Viability (MTS) Assay

This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding:
 - Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well.
 - Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
- Compound Treatment:
 - Cells are treated with serial dilutions of the anticancer agent (e.g., ranging from 0.01 µM to 100 µM).
 - Control wells should receive the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.
 - The plates are then incubated for a specified period, typically 72 hours.
- MTS Reagent Addition:
 - Following the incubation period, 20 µL of MTS reagent is added to each well.
- Incubation and Measurement:

- Plates are incubated for 2-4 hours at 37°C.
- The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis:
 - Absorbance values from treated wells are normalized to the vehicle-treated control wells to calculate the percentage of cell viability.
 - IC50 values are determined using non-linear regression analysis.



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Workflow for IC₅₀ Determination.

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